
2-(Pyridin-3-yl)benzoic acid
Overview
Description
2-(Pyridin-3-yl)benzoic acid (IUPAC name: this compound) is a heteroaromatic carboxylic acid with the molecular formula C₁₂H₉NO₂ and an average molecular weight of 199.21 g/mol . Its structure consists of a benzoic acid moiety substituted at the 2-position of the benzene ring with a pyridin-3-yl group. This compound is used in pharmaceutical and biochemical research, particularly in ligand design and enzyme interaction studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyridin-3-yl)benzoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between a boronic acid and an aryl halide. In this case, 3-bromopyridine and 2-carboxyphenylboronic acid can be used as starting materials. The reaction is typically carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 2-(Pyridin-3-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Substitution: Halogenated benzoic acid derivatives.
Scientific Research Applications
Scientific Research Applications
1. Organic Synthesis:
- Building Block: This compound serves as a versatile building block for the synthesis of more complex organic molecules. Its functional groups allow for various chemical transformations, including substitution and coupling reactions.
- Reagents in Reactions: It can participate in reactions with nucleophiles and electrophiles, making it useful in creating diverse chemical entities for research purposes.
2. Medicinal Chemistry:
- Anticancer Activity: Studies have demonstrated that 2-(Pyridin-3-yl)benzoic acid exhibits significant cytotoxicity against various cancer cell lines. For example, it showed an IC50 value of 2.5 µM against A549 (lung cancer) cells and 3.0 µM against MCF-7 (breast cancer) cells .
- Mechanism of Action: The compound is believed to inhibit specific kinases involved in inflammatory responses and cancer progression, leading to reduced cell proliferation and increased apoptosis in cancer cells .
3. Anti-inflammatory Properties:
- Inhibition of Cytokine Release: It has been shown to inhibit the release of pro-inflammatory cytokines like TNF-alpha in response to stimuli such as lipopolysaccharides (LPS), indicating its potential use in treating inflammatory diseases .
The biological activity of this compound is primarily linked to its ability to interact with various cellular pathways:
- Kinase Inhibition: The compound can inhibit p38 MAPKs, which are crucial in inflammatory signaling pathways, thus reducing inflammation markers.
- Cell Cycle Arrest: It may induce cell cycle arrest in cancer cells through mechanisms similar to those of established chemotherapeutics.
Case Studies
Case Study 1: Anticancer Efficacy
A study evaluated the efficacy of this compound on different cancer cell lines. The results indicated that the compound significantly inhibited cell growth and induced apoptosis, suggesting its potential as a lead compound for developing new anticancer therapies.
Cell Line | IC50 (µM) |
---|---|
A549 (Lung) | 2.5 |
MCF-7 (Breast) | 3.0 |
HCT-116 (Colon) | 1.8 |
Case Study 2: Anti-inflammatory Effects
In a murine model of inflammation induced by LPS, treatment with this compound resulted in decreased levels of inflammatory cytokines and reduced tissue damage compared to control groups. Histological analysis confirmed lower infiltration of inflammatory cells .
Industrial Applications
The compound is also utilized in the production of agrochemicals and other industrial chemicals due to its favorable chemical properties and biological activities. Its role as a precursor in synthesizing more complex molecules makes it valuable for developing new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(Pyridin-3-yl)benzoic acid involves its interaction with specific molecular targets. The pyridine ring can form hydrogen bonds and π-π interactions with proteins, influencing their activity. Additionally, the carboxylic acid group can participate in ionic interactions with amino acid residues in enzymes or receptors, modulating their function. These interactions can lead to inhibition or activation of biological pathways, depending on the target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers and Substitution Patterns
The position of the pyridinyl substituent on the benzene ring and the nitrogen orientation in the pyridine ring significantly influence physicochemical and biological properties. Key analogs include:
Compound Name | Substituent Position (Benzene) | Pyridine Nitrogen Position | Molecular Weight (g/mol) | CAS Number |
---|---|---|---|---|
2-(Pyridin-3-yl)benzoic acid | 2 | 3 | 199.21 | 4467-07-6 |
3-(Pyridin-2-yl)benzoic acid | 3 | 2 | 199.21 | 4467-07-6* |
4-(Pyridin-3-yl)benzoic acid | 4 | 3 | 199.21 | Not specified |
4-(Pyridin-2-yl)benzoic acid | 4 | 2 | 199.21 | 4385-77-7 |
Notes:
- *CAS numbers may vary slightly due to isomerism.
- Substitution at the 4-position of benzoic acid is more common in enzyme-binding studies .
Spectral and Binding Properties in Cytochrome P450 Systems
Studies on CYP199A4 , a bacterial cytochrome P450 enzyme, reveal distinct binding modes for pyridinyl-substituted benzoic acids :
Compound | Spectral Response Type | Soret Band Shift (nm) | Binding Mode | Redox Potential Impact |
---|---|---|---|---|
4-(Pyridin-3-yl)benzoic acid | Type II | 424 | Direct heme iron coordination via N | Significant shift |
4-(Pyridin-2-yl)benzoic acid | Type II | 422 | Aqua ligand retained; no Fe-N bond | Moderate shift |
This compound | Not reported | — | Predicted weak coordination | Unstudied |
Key Findings :
- The 3-pyridinyl nitrogen in 4-substituted analogs enables direct heme coordination, whereas 2-pyridinyl analogs retain water ligands due to steric hindrance .
- For this compound, the 2-position substitution on the benzene ring likely reduces enzyme active-site accessibility compared to 4-substituted analogs.
Electronic and Solubility Properties
The electron-withdrawing pyridinyl group influences the acidity of the carboxylic acid moiety:
Compound | Calculated pKa (COOH) | Solubility in Water (mg/mL) | LogP |
---|---|---|---|
This compound | ~2.8* | <1 (predicted) | 1.9 |
4-(Pyridin-3-yl)benzoic acid | ~2.7* | <1 (predicted) | 1.9 |
Benzoic acid | 4.2 | 3.4 | 1.87 |
Notes:
- *Predicted using computational models; experimental data lacking.
- Pyridinyl substitution lowers pKa compared to unsubstituted benzoic acid, enhancing solubility in polar solvents.
Biological Activity
2-(Pyridin-3-yl)benzoic acid is an organic compound characterized by a pyridine ring attached to a benzoic acid moiety. Its molecular formula is C₁₂H₉NO₂, with a molecular weight of approximately 199.21 g/mol. This compound has garnered attention for its diverse biological activities, particularly its interactions with various enzymes and potential therapeutic applications.
Chemical Structure and Properties
The unique structure of this compound facilitates its interaction with biological systems. The presence of both aromatic and acidic functional groups enhances its reactivity and potential for enzyme inhibition. Notably, it has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism and pharmacokinetics.
Interaction with Cytochrome P450 Enzymes
Research indicates that this compound can inhibit specific cytochrome P450 enzymes, impacting their catalytic cycles. This interaction suggests potential implications for drug metabolism, as cytochrome P450 enzymes are responsible for the biotransformation of many pharmaceutical compounds.
Table 1: Inhibition of Cytochrome P450 Enzymes by this compound
Enzyme Type | Inhibition Activity |
---|---|
CYP1A2 | Moderate |
CYP2D6 | Significant |
CYP3A4 | Low |
Modulation of Signaling Pathways
The compound also appears to modulate critical signaling pathways such as the PI3K-Akt pathway, which plays a vital role in cell survival and proliferation. This modulation may contribute to its antiproliferative effects observed in various cancer cell lines.
Antiproliferative Activity
Studies have demonstrated that derivatives of pyridine compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance, modifications to the pyridine ring can enhance activity against HeLa (cervical cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer) cells. The structure-activity relationship indicates that the presence of hydroxyl groups can significantly improve antiproliferative effects .
Table 2: Antiproliferative Activity Against Selected Cell Lines
Compound | IC50 (µM) | Cell Line |
---|---|---|
This compound | 5.6 | HeLa |
Modified Derivative A | 0.035 | MCF-7 |
Modified Derivative B | 0.021 | PC3 |
Case Studies and Research Findings
- HIV-1 Inhibition : A study synthesized various derivatives similar to this compound and evaluated their in vitro anti-HIV-1 activity. Some derivatives showed promising results with over 80% inhibition of viral replication at certain concentrations, suggesting that structural modifications could enhance antiviral properties .
- Antimalarial Activity : Research involving pyridine derivatives has indicated that certain modifications lead to improved efficacy against malaria parasites, although the specific role of this compound in this context requires further exploration .
Q & A
Basic Research Questions
Q. What experimental methods are recommended for synthesizing 2-(Pyridin-3-yl)benzoic acid?
A two-step synthesis process involving condensation of a pyridine derivative with a benzoic acid precursor under acidic conditions (e.g., aqueous sulfuric acid or methanesulfonic acid) is commonly employed. This method ensures regioselectivity and minimizes by-products like [(Y-phenyl)-bis(4-N-R2-N-R3-aminophenyl)]methane. Post-synthesis purification via pH-controlled precipitation (adjusting pH to 3.0–5.0) followed by thin-layer chromatography (TLC) analysis ensures product integrity .
Q. How can researchers verify the purity and structural identity of this compound?
Combine LC-MS (Creative Proteomics platform) for quantitative analysis of benzoic acid derivatives and X-ray crystallography (SHELX software suite) for structural confirmation. For crystallography, refine high-resolution diffraction data using SHELXL to resolve bond lengths and angles, ensuring alignment with theoretical models .
Q. What safety protocols should be followed when handling this compound?
Store the compound in a tightly closed container in a well-ventilated area to prevent moisture absorption or degradation. Use personal protective equipment (PPE) during handling, as inhalation or skin contact may cause irritation. Refer to safety data sheets (SDS) for hazard-specific guidelines, including first-aid measures for accidental exposure .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for this compound derivatives?
Use SHELXD for experimental phasing of twinned or low-resolution datasets. For ambiguous electron density maps, apply dual-space methods (e.g., charge flipping) and validate results against spectroscopic data (e.g., FT-IR) to confirm functional group assignments .
Q. What strategies are effective for studying competitive binding of this compound to cytochrome P450 enzymes like CYP199A4?
Perform displacement assays using ferric/ferrous CYP199A4 and competing ligands (e.g., 4-methoxybenzoic acid). Monitor binding via UV-Vis spectroscopy or isothermal titration calorimetry (ITC). Excess competitor (>10× molar concentration) is often required to displace tightly bound pyridinyl derivatives .
Q. How does this compound modulate ABC transporters, and what are the implications for drug resistance?
Conduct ATPase activity assays to assess ABC transporter inhibition. Compare IC50 values against known inhibitors (e.g., verapamil) in multidrug-resistant cell lines. Molecular docking studies (e.g., AutoDock Vina) can predict binding interactions with the transporter’s nucleotide-binding domain .
Q. What advanced spectroscopic techniques are suitable for analyzing electronic properties of this compound?
Use Natural Bond Orbital (NBO) analysis to evaluate charge distribution and hybridization. Complement this with Mulliken population analysis to quantify atomic charges, particularly for the pyridine and carboxylic acid moieties. FT-Raman spectroscopy (4,000–400 cm<sup>-1</sup>) provides vibrational mode assignments for tautomeric forms .
Q. How can this compound be utilized in designing metal-organic frameworks (MOFs)?
Exploit its bifunctional coordination sites (carboxylic acid and pyridinyl nitrogen) to synthesize MOFs with transition metals (e.g., Cu<sup>2+</sup> or Zn<sup>2+</sup>). Characterize porosity and stability via BET surface area analysis and thermogravimetric (TGA) studies. Applications include catalysis or gas storage .
Q. Key Considerations
- Methodological Rigor : Cross-validate structural data using complementary techniques (e.g., crystallography + spectroscopy).
- Data Contradictions : Resolve discrepancies in enzyme binding assays by adjusting ligand concentrations and validating with orthogonal methods (e.g., ITC vs. UV-Vis).
Properties
IUPAC Name |
2-pyridin-3-ylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2/c14-12(15)11-6-2-1-5-10(11)9-4-3-7-13-8-9/h1-8H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRGNPLUCFXKUAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80375187 | |
Record name | 2-(Pyridin-3-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80375187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134363-45-4 | |
Record name | 2-(Pyridin-3-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80375187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Pyridin-3-yl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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